
methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is also referred to as methyl 2-(cyclopropylcarbonyl)-3-(dimethylamino)acrylate. This compound has garnered attention due to its unique structure and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves the reaction of cyclopropylcarbonyl chloride with dimethylaminoacrylic acid methyl ester under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at reflux temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
methyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI 键 |
YPMSJMWJBYITQW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
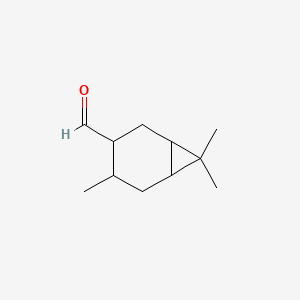
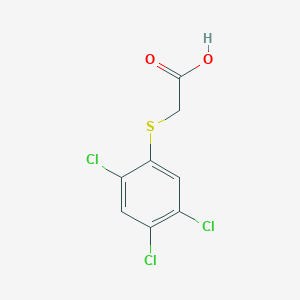
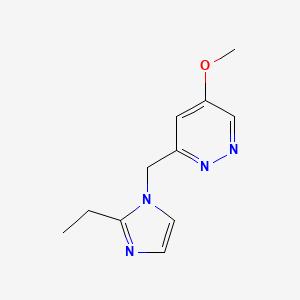
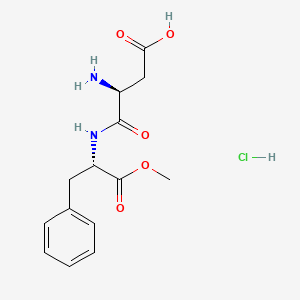
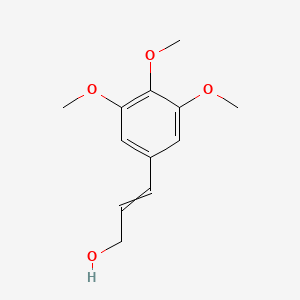
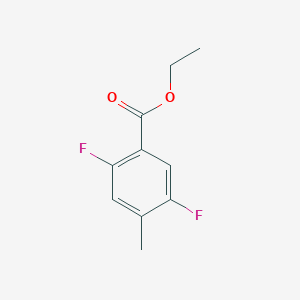
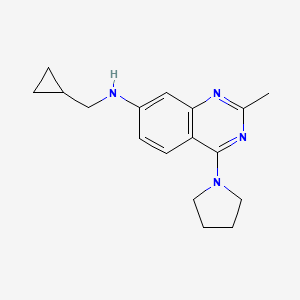
![3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carboxylic acid](/img/structure/B8728590.png)
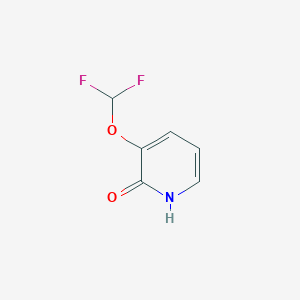

![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)
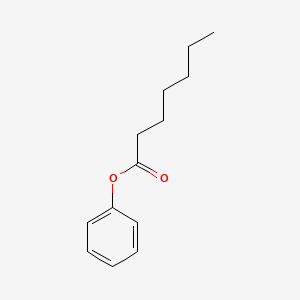
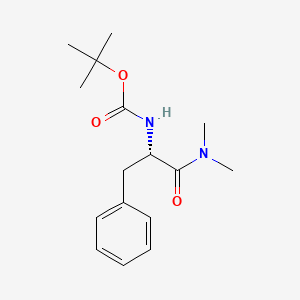
![1-Piperidinecarboxylic acid, 4-[2-cyano-2-[(methylsulfonyl)oxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8728631.png)
